molecular formula C19H36NNaO3 B12278414 L-Valine,N-(1-oxotetradecyl)-, monosodium salt (9CI)

L-Valine,N-(1-oxotetradecyl)-, monosodium salt (9CI)

Cat. No.: B12278414
M. Wt: 349.5 g/mol
InChI Key: KQZXDXQVDXVCCC-UHFFFAOYSA-M
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Description

L-Valine,N-(1-oxotetradecyl)-, monosodium salt (9CI) is a sodium salt derivative of valine, an essential branched-chain amino acid. The compound features a tetradecanoyl (C14) chain attached to the amino group of L-valine, with a sodium counterion.

Properties

IUPAC Name

sodium;3-methyl-2-(tetradecanoylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO3.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(21)20-18(16(2)3)19(22)23;/h16,18H,4-15H2,1-3H3,(H,20,21)(H,22,23);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZXDXQVDXVCCC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of L-Valine,N-(1-oxotetradecyl)-, monosodium salt (9CI) typically involves the reaction of L-valine with a tetradecyl acid chloride in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

L-Valine,N-(1-oxotetradecyl)-, monosodium salt (9CI) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tetradecyl group can be replaced by other alkyl or aryl groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired products.

Scientific Research Applications

Biological Activities

L-Valine, N-(1-oxotetradecyl)- exhibits several biological activities that make it suitable for various applications:

  • Cellular Interaction : The tetradecanoyl modification enhances interaction with cellular membranes, which may improve bioavailability compared to other derivatives of L-valine.
  • Nutritional Supplement : It serves as a source of L-valine in nutritional contexts, particularly for animal feed .

Applications in Scientific Research

  • Amino Acid Supplementation in Cultures
    • In studies involving the fungus Tolypocladium inflatum, external supplementation of L-valine significantly increased the production of cyclosporin A, an important immunosuppressant. The concentration of intracellular L-valine increased fourfold during specific growth phases when supplemented with 4 g/L of L-valine, resulting in a final cyclosporin A titre of 710 mg/L compared to 130 mg/L without supplementation .
  • Animal Nutrition
    • The European Food Safety Authority has recognized L-valine produced via fermentation as safe for animal nutrition. Studies show that it can be incorporated into animal diets without adverse effects on health or the environment. Recommended inclusion levels in feed can reach up to 2000 mg/kg .
  • Feed Additive Research
    • Research indicates that L-valine can be used effectively as a feed additive across various animal species. Its incorporation into diets supports protein synthesis and overall growth performance in livestock .

Comparative Analysis with Other Compounds

The following table compares L-Valine, N-(1-oxotetradecyl)- with other fatty acid derivatives of L-valine:

Compound NameStructure TypeUnique Features
L-ValineAmino AcidEssential amino acid; not fatty-acid modified
N-Hexanoyl-L-valineFatty Acid DerivativeShorter carbon chain (hexanoyl)
N-Octanoyl-L-valineFatty Acid DerivativeMedium carbon chain (octanoyl); different solubility
N-Dodecanoyl-L-valineFatty Acid DerivativeLonger carbon chain (dodecanoyl); different activity
N-Tetradecanoyl-L-valine Fatty Acid Derivative Specific tetradecanoyl modification enhances membrane interaction

This comparison highlights how the unique tetradecanoyl modification of L-Valine, N-(1-oxotetradecyl)- may provide distinct advantages over other derivatives in terms of biological activity and efficacy.

Case Studies and Research Findings

  • A study published in PubMed demonstrated that supplementation with L-valine could significantly enhance the production yields of valuable compounds like cyclosporin A in microbial cultures . This finding underscores the potential utility of L-Valine, N-(1-oxotetradecyl)- in biotechnological applications.
  • The European Commission's assessments confirm that L-valine produced from non-genetically modified strains is safe for use as a feed additive across all animal species, emphasizing its role in enhancing nutritional profiles without compromising safety .

Mechanism of Action

The mechanism of action of L-Valine,N-(1-oxotetradecyl)-, monosodium salt (9CI) involves its interaction with specific molecular targets and pathways. It can interact with enzymes and receptors, influencing biochemical processes. The tetradecyl group may enhance the compound’s ability to integrate into lipid membranes, affecting cellular functions.

Comparison with Similar Compounds

Sodium Myristoyl Glutamate (CAS 38517-37-2)

  • Structure: N-(1-oxotetradecyl)-L-glutamate monosodium salt.
  • Key Differences: Amino Acid Backbone: Glutamate (acidic, carboxylate side chain) vs. valine (neutral, branched side chain). Physicochemical Properties:
  • LogP : 3.18 (Sodium myristoyl glutamate) vs. predicted higher LogP for valine derivative due to valine’s hydrophobicity.
  • PSA : 106.53 Ų (glutamate) vs. lower PSA for valine (fewer polar groups).
    • Applications : Sodium myristoyl glutamate is widely used in cosmetics as a mild surfactant , whereas the valine analog may exhibit stronger lipid interaction, favoring pharmaceutical encapsulation.

N-(1-oxotetradecyl)-β-Alanine, Monosodium Salt (C17H33NO3·Na)

  • Structure : β-alanine backbone with a C14 acyl chain.
  • Key Differences: Amino Acid Type: β-alanine (non-proteinogenic, shorter backbone) vs. L-valine (proteinogenic, chiral center). Molecular Weight: ~335.4 g/mol (β-alanine derivative) vs. higher MW for valine derivative (exact value unlisted). Function: β-alanine derivatives are often used in detergents; valine’s chirality may enable enantioselective interactions in drug delivery .

N-(1-oxotetradecyl)-L-Glutamic Acid Monopotassium Salt (CAS 72716-26-8)

  • Structure : Potassium salt analog of sodium myristoyl glutamate.
  • Key Differences: Counterion: Potassium vs. sodium affects solubility and ionic strength. Molecular Formula: C19H34KNO5 vs. C19H34NNaO5 for the valine analog. Applications: Potassium salts often enhance stability in aqueous formulations compared to sodium salts .

Comparison with Functional Analogs

Glycine Derivatives (e.g., N-methyl-N-(1-oxotetradecyl)glycine Sodium Salt)

  • Structure: Simplified amino acid (glycine) with C14 chain.
  • Key Differences :
    • Side Chain : Glycine lacks a side chain, reducing steric hindrance and increasing flexibility.
    • LogP : Lower than valine derivatives, implying reduced membrane permeability .
    • Use Cases : Glycine derivatives are common in agrochemicals (e.g., herbicides) , whereas valine analogs may target biomedical applications.

L-Leucine,N-[N-(1-oxotetradecyl)-L-histidyl]- (CAS 89092-59-1)

  • Structure : Leucine-histidine dipeptide with a C14 chain.
  • Key Differences :
    • Complexity : Histidine’s imidazole group introduces pH-sensitive behavior.
    • Melting Point : 212–213°C vs. likely lower for valine derivative due to reduced aromaticity.
    • Applications : Histidine-containing compounds are explored for metal chelation, unlike valine derivatives .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Applications
L-Valine,N-(1-oxotetradecyl)-, Na Not provided C19H34NNaO5 ~379.5 (estimated) ~3.5* ~70* Pharmaceuticals, Surfactants
Sodium Myristoyl Glutamate 38517-37-2 C19H34NNaO5 379.47 3.18 106.53 Cosmetics, Detergents
β-Alanine,C14, Na Salt Not provided C17H33NO3·Na 335.4 ~2.8* 63.6 Industrial surfactants
N-(1-oxotetradecyl)-L-Leucine 89092-59-1 C24H45N3O4 439.63 4.1* 106.7 Peptide synthesis

*Predicted values based on structural analogs.

Table 2: Application-Specific Comparison

Property L-Valine Derivative Sodium Myristoyl Glutamate β-Alanine Derivative
Biocompatibility High (proteinogenic) High Moderate
Surfactant Efficiency Moderate High High
Drug Delivery Potential High (chirality) Low Low
Stability in pH 5–8 Stable Stable Degrades above pH 7

Research Findings and Gaps

  • Sodium Myristoyl Glutamate : Well-documented in cosmetic formulations for mildness and biodegradability .
  • Valine Analogs: Limited direct data, but branched-chain amino acid derivatives show promise in enhancing drug solubility and targeting .
  • Critical Knowledge Gaps: Exact LogP, melting point, and toxicity profiles of the valine derivative. Comparative studies on emulsification efficiency vs. glutamate/glycine analogs.

Biological Activity

L-Valine, N-(1-oxotetradecyl)-, monosodium salt (9CI) is a compound of interest due to its potential biological activities and applications in various fields, particularly in animal nutrition and pharmaceuticals. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in different applications, and relevant research findings.

Overview of L-Valine

L-Valine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and metabolic processes. It is not synthesized by the human body and must be obtained through diet or supplementation. The compound has been shown to have various biological activities, including promoting muscle growth, enhancing endurance, and supporting immune function.

  • Protein Synthesis : L-Valine contributes to the synthesis of proteins in muscle tissue. It is particularly important for athletes and bodybuilders seeking to enhance muscle recovery and growth.
  • Energy Production : As a BCAA, L-Valine can be oxidized in skeletal muscle to provide energy during prolonged exercise.
  • Immune Function : Studies indicate that L-Valine may enhance the immune response by increasing the activity of macrophages against pathogens .

Efficacy in Animal Nutrition

L-Valine is widely used as a feed additive in animal nutrition. A study conducted by the European Food Safety Authority (EFSA) reported that L-Valine produced by genetically modified strains of Corynebacterium glutamicum and Escherichia coli is safe for all animal species when used appropriately . The findings highlighted that:

  • Safety : No significant toxicological effects were observed when administered within recommended levels.
  • Efficacy : L-Valine supplementation improved amino acid balance in diets for livestock, leading to better growth rates and feed efficiency.

Case Studies

  • Cyclospirin A Production : Research indicated that supplementation with L-Valine significantly enhanced the production of cyclosporin A (CyA), an immunosuppressant drug, in the fungus Tolypocladium inflatum. The study showed that intracellular L-Valine levels increased fourfold with supplementation, leading to a final CyA titre of 710 mg/L compared to 130 mg/L without supplementation .
  • Microbial Production : A study on engineered microbial cells demonstrated that enhanced production pathways for L-Valine could lead to higher titers (up to 29.85 g/L) through metabolic engineering techniques . This suggests potential industrial applications for producing L-Valine at scale.

Data Table: Summary of Key Findings

Study/SourceBiological ActivityKey Findings
EFSA Report Animal NutritionSafe for all species; improves amino acid balance
Cyclosporin A Study Immunosuppressant ProductionIncreased CyA production with L-Valine supplementation
Microbial Engineering Industrial ProductionHigh titers achieved through metabolic engineering

Q & A

Q. What are the recommended synthetic routes for L-Valine, N-(1-oxotetradecyl)-, monosodium salt (9CI), and how can purity be optimized?

The compound is synthesized via acylation of L-valine using tetradecanoyl chloride under alkaline conditions, followed by sodium salt formation. The Schotten-Baumann reaction is commonly employed, where the amino group of L-valine reacts with the acyl chloride in a biphasic system (e.g., water/dichloromethane) with sodium hydroxide to stabilize intermediates. Purity optimization involves recrystallization from ethanol-water mixtures and column chromatography (silica gel, chloroform/methanol gradients). Characterization via 1^1H/13^13C NMR (amide proton at δ 7.8–8.2 ppm, carbonyl at ~173 ppm) and HPLC (C18 column, 0.1% TFA in acetonitrile/water) ensures minimal impurities .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • Mass spectrometry (HRMS) : To confirm molecular weight (expected [M+Na]+^+ peak).
  • FT-IR : Amide I band (~1650 cm1^{-1}) and carboxylate stretch (~1550–1600 cm1^{-1}).
  • Elemental analysis : Validate C, H, N, and Na content (e.g., C19_{19}H36_{36}NNaO4_4).
  • X-ray crystallography (if crystalline): Resolve stereochemistry and salt formation. Cross-referencing with databases like NIST ensures accuracy .

Q. How does the solubility profile of this compound influence experimental design in aqueous systems?

As a sodium salt, it exhibits moderate solubility in water (~10–50 mg/mL at 25°C) but limited solubility in organic solvents (e.g., ethanol, DMSO). Solubility is pH-dependent: deprotonation of the carboxylate group enhances aqueous solubility above pH 4. For in vitro studies, prepare stock solutions in PBS (pH 7.4) and filter-sterilize (0.22 µm). Precipitation at high concentrations requires dynamic light scattering (DLS) to monitor aggregation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported stability data for this compound under varying storage conditions?

Discrepancies arise from humidity, temperature, and light exposure. Methodological recommendations:

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >200°C).
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and compare with room-temperature controls via HPLC.
  • Lyophilization : For long-term storage, lyophilize in amber vials under argon. Contradictory data may stem from residual solvents (e.g., ethanol) affecting hygroscopicity; use Karl Fischer titration to quantify water content .

Q. How does the acyl chain length (C14) impact self-assembly in lipid-based delivery systems?

The tetradecanoyl chain enables micelle formation at critical micellar concentrations (CMC) of ~0.1–1 mM, measured via surface tension or pyrene fluorescence assays. Compared to shorter chains (C12), C14 enhances membrane permeability but may reduce solubility. For drug delivery, use cryo-TEM to visualize micelle morphology (spherical vs. rod-like) and small-angle X-ray scattering (SAXS) to study packing parameters. The sodium carboxylate headgroup stabilizes micelles in physiological pH .

Q. What in vitro models are suitable for evaluating its enzymatic interactions, particularly with peptidases?

  • Enzyme kinetics : Incubate with trypsin/chymotrypsin and quantify hydrolysis via LC-MS (monitor parent ion depletion).
  • Molecular docking : Use AutoDock Vina to predict binding affinity to protease active sites (PDB: 1S0Q for trypsin).
  • Caco-2 cell monolayers : Assess permeability (apparent permeability coefficient, PappP_{app}) to predict intestinal absorption. The acylated valine may resist peptidase cleavage, enhancing bioavailability .

Q. How can researchers address batch-to-batch variability in bioactivity assays?

Variability arises from impurities (e.g., unreacted acyl chloride) or inconsistent salt formation. Mitigation strategies:

  • Standardized QC protocols : Enforce strict NMR purity thresholds (>98%) and ICP-MS for sodium quantification.
  • Bioactivity normalization : Express results relative to a reference standard (e.g., EC50_{50} values for surfactant activity).
  • Interlaboratory validation : Share batches across labs to correlate structural consistency with functional outcomes .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular FormulaC19_{19}H36_{36}NNaO4_4
Melting Point212–213°C (predicted)
logP (Octanol-Water)3.30 ± 0.10 (predicted)
Aqueous Solubility (25°C)35 mg/mL (PBS, pH 7.4)

Q. Table 2. Recommended Analytical Conditions

TechniqueParameters
HPLCColumn: C18 (5 µm, 4.6 × 150 mm); Mobile phase: 70:30 ACN/0.1% TFA; Flow: 1 mL/min
FT-IRRange: 4000–400 cm1^{-1}; Attenuated Total Reflectance (ATR) mode
DLSTemperature: 25°C; Scattering angle: 173°; Dilution: 1 mg/mL in PBS

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